N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzodioxine ring fused with a sulfonamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 3-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The compound targets pathways involved in microbial growth and proliferation, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: shares similarities with other sulfonamides such as sulfamethoxazole and sulfanilamide.
Structural Analogues: Compounds like this compound have structural analogues that include different substituents on the benzodioxine ring or variations in the sulfonamide group.
Uniqueness
Unique Structure: The presence of the benzodioxine ring fused with the sulfonamide group gives this compound unique chemical properties.
Enhanced Activity: Compared to other sulfonamides, this compound may exhibit enhanced biological activity due to its specific structural features.
Properties
IUPAC Name |
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-12(9-11)16-21(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRHXNQGAUTBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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